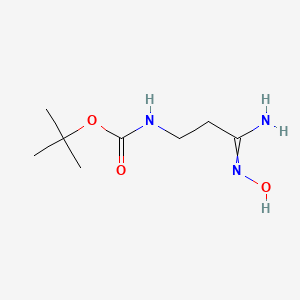

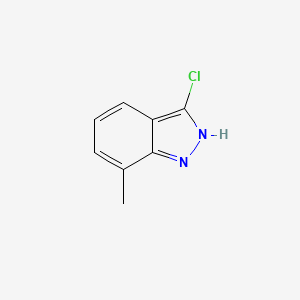

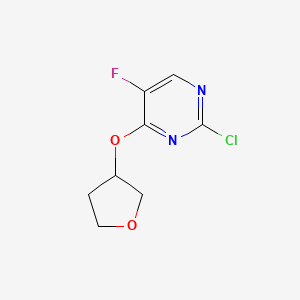

![molecular formula C12H7N3O B1459106 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile CAS No. 1550021-47-0](/img/structure/B1459106.png)

2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile” is a type of imidazole derivative. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of a catalyst. For example, a fluorescent chemosensor based on an imidazole furan conjugate was synthesized using the Mannich base technique with a Cu (II) catalyst .Chemical Reactions Analysis

This compound has been used as a colorimetric and fluorometric sensor for the detection of Ag+ ions and biothiols in living cells . It can selectively recognize and detect Ag+ ions via significant fluorescence quenching at 606 nm, accompanied by a rapid color change from yellow to orange .Physical And Chemical Properties Analysis

The compound exhibits high sensitivity to Ag+ in a linear dynamic range from 0.8–32 μM, with the detection limit of 66 nM . It also shows excellent selectivity toward Cu2+ ions over other metal ions in aqueous media through a “turn on−off” process .Applications De Recherche Scientifique

Application 1: Colorimetric and Fluorescent Sensor

- Summary of the Application: This compound is used as a colorimetric and fluorescent sensor for the sequential detection of Ag+ ions and biothiols in living cells .

- Methods of Application: The compound, also known as FAI, selectively recognizes and detects Ag+ ions via significant fluorescence quenching at 606 nm, accompanied by a rapid color change from yellow to orange in a 1,4-dioxane/water solution (3:7, v/v, pH 7.4) .

- Results or Outcomes: FAI exhibited high sensitivity to Ag+ in a linear dynamic range from 0.8–32 μM, with the detection limit of 66 nM . The in situ generated FAI–Ag+ complex was further utilized as a reversible sensor to detect biothiols (Cys, Hcy, GSH) through a decomplexation reaction, with the detection limit of 89 nM, 174 nM and 208 nM for Cys, Hcy and GSH, respectively .

Application 2: Chemical Fixation of Carbon Dioxide

- Summary of the Application: This compound is used in the synthesis of a Titanium-based zeolitic imidazolate framework (Ti-ZIF) catalyst for the chemical fixation of carbon dioxide .

- Methods of Application: The compound is synthesized by reacting o-phenylenediamine and furfural in ethanol with ammonium chloride at 80 °C . The synthesized compound is then used to prepare the Ti-ZIF catalyst by reacting it with Titanium (IV) isobutoxide in dimethylformamide at 140 °C for 24 hours .

- Results or Outcomes: The Ti-ZIF catalyst was found to be efficient in the chemical fixation of carbon dioxide . The catalyst remains active even after the 3rd cycle and could be reused several times without losing activity .

Orientations Futures

Propriétés

IUPAC Name |

2-(furan-2-yl)-3H-benzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOGXTRQEAGSJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

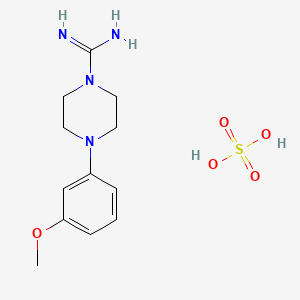

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)

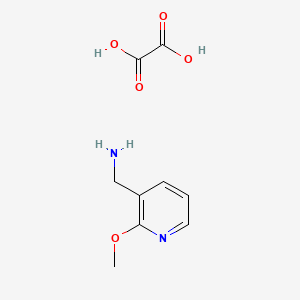

![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)

![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)